molecular formula C25H20O B14289548 Dibenz(a,j)anthracene, 3-methoxy-7,14-dimethyl- CAS No. 114326-29-3

Dibenz(a,j)anthracene, 3-methoxy-7,14-dimethyl-

Cat. No.: B14289548
CAS No.: 114326-29-3
M. Wt: 336.4 g/mol
InChI Key: GPYFWVHTZUBMFD-UHFFFAOYSA-N
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Description

Dibenz(a,j)anthracene, 3-methoxy-7,14-dimethyl- is a polycyclic aromatic hydrocarbon (PAH) with a complex structure consisting of multiple fused benzene rings. This compound is part of a larger class of PAHs known for their presence in the environment as pollutants resulting from incomplete combustion of organic matter .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for Dibenz(a,j)anthracene, 3-methoxy-7,14-dimethyl- are not well-documented. general methods for producing PAHs involve high-temperature processes such as pyrolysis or catalytic cracking of hydrocarbons. These methods can yield a mixture of PAHs, which are then separated and purified using techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

Dibenz(a,j)anthracene, 3-methoxy-7,14-dimethyl- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones or carboxylic acids, while substitution reactions can produce halogenated derivatives.

Scientific Research Applications

Dibenz(a,j)anthracene, 3-methoxy-7,14-dimethyl- has several scientific research applications:

    Chemistry: It is used as a model compound to study the behavior of PAHs in various chemical reactions and environmental processes.

    Biology: Research on this compound helps understand the biological effects of PAHs, including their potential carcinogenicity and mutagenicity.

    Medicine: Studies on the interactions of this compound with biological molecules can provide insights into its potential health effects and mechanisms of toxicity.

    Industry: It is used in the development of materials and processes that require PAHs, such as in the production of dyes and pigments.

Mechanism of Action

The mechanism by which Dibenz(a,j)anthracene, 3-methoxy-7,14-dimethyl- exerts its effects involves its interaction with cellular components. PAHs, including this compound, are metabolically activated to form reactive intermediates that can bind to DNA and proteins, leading to mutations and cellular damage . The molecular targets and pathways involved include the cytochrome P450 enzyme system, which plays a crucial role in the metabolic activation of PAHs.

Comparison with Similar Compounds

Similar Compounds

  • Dibenz(a,h)anthracene
  • Dibenz(a,c)anthracene
  • Benzo(a)pyrene

Uniqueness

Dibenz(a,j)anthracene, 3-methoxy-7,14-dimethyl- is unique due to its specific structural modifications, such as the presence of methoxy and methyl groups. These modifications can influence its chemical reactivity, biological activity, and environmental behavior compared to other PAHs.

Properties

CAS No.

114326-29-3

Molecular Formula

C25H20O

Molecular Weight

336.4 g/mol

IUPAC Name

7-methoxy-2,13-dimethylpentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4(9),5,7,10,13,15,17,19,21-undecaene

InChI

InChI=1S/C25H20O/c1-15-20-11-8-17-6-4-5-7-22(17)24(20)16(2)25-21(15)12-9-18-14-19(26-3)10-13-23(18)25/h4-14H,1-3H3

InChI Key

GPYFWVHTZUBMFD-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC3=CC=CC=C3C2=C(C4=C1C=CC5=C4C=CC(=C5)OC)C

Origin of Product

United States

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